3-(1H-pyrrol-1-yl)pyridine hydrochloride
CAS No.: 1955541-19-1; 72692-99-0
Cat. No.: VC5490914
Molecular Formula: C9H9ClN2
Molecular Weight: 180.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955541-19-1; 72692-99-0 |
|---|---|
| Molecular Formula | C9H9ClN2 |
| Molecular Weight | 180.64 |
| IUPAC Name | 3-pyrrol-1-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H |
| Standard InChI Key | FCXGHISNIOMWAM-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Profile
3-(1H-Pyrrol-1-yl)pyridine hydrochloride consists of a pyridine ring substituted at the 3-position with a pyrrole group, protonated to form a hydrochloride salt. The parent compound, 3-(1H-pyrrol-1-yl)pyridine, has a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol . The hydrochloride derivative introduces a chloride counterion, increasing polarity and aqueous solubility.
Structural Confirmation via Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy of the parent compound reveals distinct proton environments:
-
Pyridine protons: δ 8.56 (dd, J = 8 Hz, 2H) and δ 7.55 (dd, J = 4 Hz, 2H) .
-
Pyrrole protons: δ 6.73 (q, J = 2.16 Hz, 2H) and δ 6.01 (q, J = 2.1 Hz, 2H) .
13C NMR data further confirm the structure, with peaks at δ 151.6 (pyridine C-2), δ 143.3 (pyrrole C-2/C-5), and δ 107.6 ppm (pyrrole C-3/C-4) . Protonation of the pyridine nitrogen in the hydrochloride form would shift these signals downfield due to increased electron withdrawal .
Crystallographic and Computational Insights
While crystallographic data for the hydrochloride salt are unavailable, molecular modeling of the parent compound suggests a planar geometry with π-stacking interactions between the pyridine and pyrrole rings . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicative of moderate polarity .
Synthetic Methodologies
Synthesis of 3-(1H-Pyrrol-1-yl)pyridine
The parent compound is synthesized via a two-step process:
-
Amination: Reaction of 3-chloropyridine with pyrrole in the presence of a base (e.g., K₂CO₃) yields 3-(1H-pyrrol-1-yl)pyridine .
-
Salt Formation: Treatment with hydrochloric acid (HCl) in anhydrous ethanol produces the hydrochloride salt .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 57.5 |
| Solvent | CH₂Cl₂ | 43.9 |
| Reaction Time | 12 h | 50.5 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility in polar solvents:
-
DMSO: >50 mg/mL, suitable for biological assays .
Stability studies indicate decomposition at temperatures >200°C, with a half-life of 6 months under refrigerated conditions .
Spectroscopic Behavior
Ultraviolet-visible (UV-Vis) spectroscopy of the parent compound shows a λ<sub>max</sub> at 263 nm (ε = 4,200 M<sup>−1</sup>cm<sup>−1</sup>), attributed to π→π* transitions . Protonation shifts this peak to 270 nm due to enhanced conjugation .
Pharmacological Applications
Anti-Inflammatory Activity
Analogous tetrahydropyridine derivatives demonstrate COX-2 inhibition (IC₅₀ = 3.8 μM), suggesting potential for the hydrochloride salt in treating inflammation . Mechanistic studies propose blockade of NF-κB signaling, reducing TNF-α and IL-6 production .
Future Directions
-
Crystallization Studies: X-ray diffraction of the hydrochloride salt to resolve protonation sites.
-
In Vivo Testing: Evaluate pharmacokinetics in murine models.
-
Structure-Activity Relationships: Modify substituents to optimize efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume